

A Comparative Guide to DS-3801b and Camicinal (GSK962040) for Gastrointestinal Motility

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two investigational, non-macrolide, selective motilin receptor agonists: **DS-3801b** and camicinal (GSK962040). Both compounds have been evaluated for their potential to treat disorders of gastrointestinal (GI) motility, such as gastroparesis. This document synthesizes available preclinical and clinical data to offer an objective comparison of their pharmacological profiles and effects on GI function.

Introduction

Motilin is a 22-amino acid peptide hormone that plays a crucial role in regulating GI motility, particularly in initiating the migrating motor complex (MMC) in the fasted state.[1] Its receptor, GPR38, is a G protein-coupled receptor (GPCR) expressed on smooth muscle cells and enteric neurons in the GI tract.[2][3] Activation of the motilin receptor stimulates GI contractions, making it an attractive target for prokinetic agents.[1] **DS-3801b** and camicinal are small molecule agonists of the motilin receptor, developed to offer the prokinetic benefits of motilin agonism without the antibiotic activity and potential for bacterial resistance associated with macrolide motilides like erythromycin.[4][5]

Mechanism of Action

Both **DS-3801b** and camicinal are selective agonists of the motilin receptor (GPR38).[4][6] The motilin receptor is coupled to Gq and G13 proteins.[7][8] Upon agonist binding, a signaling cascade is initiated through phospholipase C (PLC), leading to the production of inositol



trisphosphate (IP3) and diacylglycerol (DAG).[1][7][8] IP3 triggers the release of intracellular calcium (Ca2+), which, in smooth muscle cells, leads to contraction.[7][8]

Preclinical Pharmacology

A direct head-to-head preclinical comparison of **DS-3801b** and camicinal has not been identified in the public domain. However, individual preclinical data highlights their activity as motilin receptor agonists.

Parameter	DS-3801b	Camicinal (GSK962040)	
Target	Motilin Receptor (GPR38)	Motilin Receptor (GPR38)	
Receptor Binding Affinity (Ki)	Data not available	Data not available	
Functional Potency (pEC50)	Potent GPR38 agonist[4]	7.9 (at human motilin receptor) [6]	
In Vitro Activity	Data not available	- Prolonged facilitation of cholinergic contractions in rabbit gastric antrum.[6]- Muscle contraction of similar amplitude to erythromycin and [Nle13]-motilin in humanisolated stomach.[6]	
In Vivo Activity (Animal Models)	Data not available	- Increased fecal output in conscious rabbits (5 mg/kg IV). [6]	

Clinical Pharmacology and Efficacy

Both compounds have demonstrated prokinetic effects in clinical trials, primarily an acceleration of gastric emptying.

Gastric Emptying



Study Population	Intervention	Key Findings on Gastric Emptying	Reference
DS-3801b			
Healthy Subjects	Single oral dose of 50 mg DS-3801b	- 20.8% median reduction in gastric emptying T1/2.[9]- 20.6% median reduction in gastric emptying Tlag.[9]	[9]
Camicinal (GSK962040)			
Healthy Volunteers	Single oral dose of 125 mg camicinal	- Accelerated gastric emptying time (GET) by a mean of -115.4 min (95% CI -194.4, -36.4; p = 0.009) compared to placebo.	[10]
Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying	Single oral dose of 125 mg camicinal	- Decreased gastric half-emptying time by -95 min (95% CI: -156.8, -34.2; p < 0.05) compared to placebo (52 vs. 147 min), a 65% improvement.[11]	[11]
Type 1 Diabetes Mellitus Patients with Slow Gastric Emptying	Single oral doses of 25 mg and 50 mg camicinal	- 27% reduction in gastric half-emptying time for both doses (not statistically significant).[11]	[11]
Healthy Volunteers	Single oral dose of 150 mg camicinal	- Induced a gastric phase III of the MMC significantly faster than placebo (0:34h	[12]



vs 18:15h; p=0.03).

[12]

Effects on Other GI Functions

- **DS-3801b**: A single oral dose of 50 mg in healthy subjects did not show a significant effect on distal GI motility, as measured by time to first bowel movement and stool consistency.[9]
- Camicinal: In healthy volunteers, a single 125 mg dose had no demonstrable effect on esophageal function, or small bowel, colonic, or whole bowel transit times.[10] Similarly, a 150 mg dose did not affect small bowel manometry parameters.[12]

Experimental Protocols 13C-Octanoate Breath Test for Gastric Emptying

This non-invasive test measures the rate of solid-phase gastric emptying.

Protocol Summary:

- Patient Preparation: Subjects fast overnight (at least 10 hours).
- Test Meal: A standardized meal, typically a scrambled egg mixed with a specific amount of 13C-octanoic acid (e.g., 91-100 mg), is consumed with bread, margarine, and water.
- Breath Sample Collection: A baseline breath sample is collected before the meal.
 Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 4 to 6 hours.
- Analysis: The ratio of 13CO2 to 12CO2 in the exhaled breath is measured using isotope ratio
 mass spectrometry or infrared spectroscopy. The rate of 13CO2 appearance in the breath
 reflects the rate of gastric emptying.
- Endpoints: Key parameters calculated include the gastric emptying half-time (T1/2) and the lag phase (Tlag).

Wireless Motility Capsule (SmartPill™)

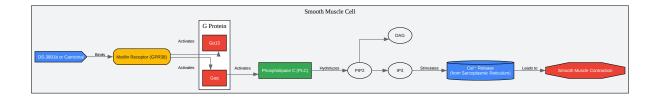


This ingestible capsule measures pH, temperature, and pressure to assess regional and whole gut transit times.

Protocol Summary:

- Patient Preparation: Patients fast overnight. Certain medications that affect GI motility are discontinued for a specified period before the test.
- Capsule Ingestion: The patient ingests the capsule with water after consuming a standardized meal.
- Data Recording: The capsule transmits data to an external recorder worn by the patient. The
 patient records meal times, sleep, and bowel movements.
- Test Duration: The test continues until the capsule is passed, typically within 5 days.
- Data Analysis: The recorded data is downloaded and analyzed to determine gastric emptying time, small bowel transit time, colonic transit time, and whole gut transit time based on characteristic pH, temperature, and pressure changes as the capsule moves through the GI tract.

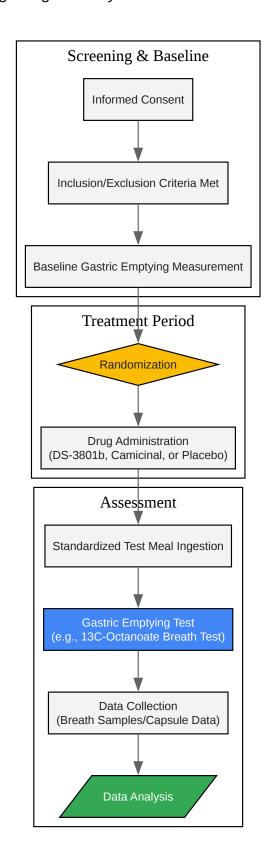
Visualizations



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Caption: Motilin Receptor Signaling Pathway.



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